Alpha-Tetrasaccharide

描述

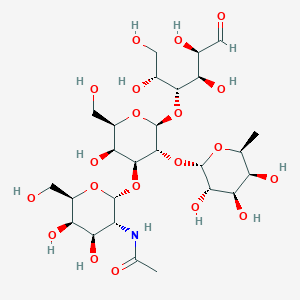

Alpha-Tetrasaccharide is a carbohydrate composed of four monosaccharide units linked together It is a type of oligosaccharide that can be found in various biological systems

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Alpha-Tetrasaccharide typically involves the stepwise addition of monosaccharide units. This can be achieved through chemical or enzymatic glycosylation reactions. The process often requires the use of protecting groups to ensure the selective formation of glycosidic bonds. Common reagents used in these reactions include glycosyl donors, glycosyl acceptors, and catalysts such as Lewis acids or enzymes like glycosyltransferases .

Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation or enzymatic synthesis. These methods can be optimized for large-scale production by selecting suitable microbial strains or enzymes and optimizing the reaction conditions to achieve high yields and purity .

化学反应分析

Types of Reactions: Alpha-Tetrasaccharide can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups, often using oxidizing agents like periodate.

Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups, typically using reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl groups, where they are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Periodate, under mild acidic conditions.

Reduction: Sodium borohydride, in aqueous or alcoholic solutions.

Substitution: Various reagents depending on the desired functional group, such as acyl chlorides for acylation or alkyl halides for alkylation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldonic acids, while reduction can produce alditols .

科学研究应用

Chemistry Applications

Model Compound for Glycosylation Studies

Alpha-Tetrasaccharide serves as a crucial model compound in carbohydrate chemistry, particularly for studying glycosylation reactions. These reactions are fundamental for synthesizing glycoproteins and glycolipids, which are essential components in biological systems. The structure of this compound allows researchers to investigate the mechanisms of glycosyltransferases—enzymes that facilitate the transfer of sugar moieties to other molecules.

Biological Applications

Cell-Cell Recognition and Signaling

In biological contexts, this compound plays a pivotal role in cell-cell recognition processes. Its structural features enable interactions with specific receptors on cell surfaces, influencing various signaling pathways. This property is crucial for understanding cellular communication and immune responses.

Immunological Studies

Recent studies have demonstrated the potential of this compound in enhancing immune responses when conjugated with carrier proteins. For instance, immunization with neoglycoconjugates containing this compound has shown to significantly boost specific anticarbohydrate immune responses. This approach is being explored for developing vaccines against pathogens such as Bacillus anthracis, highlighting its importance in immunotherapy .

Medical Applications

Therapeutic Potential

this compound is being investigated for its therapeutic applications, particularly in drug design. Its ability to mimic natural glycans positions it as a candidate for developing glycomimetics—molecules that imitate the structure and function of carbohydrates but offer enhanced stability and bioactivity. This characteristic is particularly valuable in targeting diseases where carbohydrate interactions play a critical role .

Case Study: Vaccine Development

A notable case study involves the use of this compound conjugates in vaccine formulations aimed at preventing bacterial infections. In experimental models, these conjugates have demonstrated the ability to elicit robust antibody responses, indicating their potential as effective vaccine candidates for high-risk populations such as infants and the elderly .

Industrial Applications

Functional Ingredients

In the food and cosmetic industries, this compound is utilized as a functional ingredient due to its bioactive properties. It has been incorporated into products for its potential health benefits, including prebiotic effects that promote gut health by supporting beneficial microbiota.

Production of Bioactive Compounds

The compound is also employed in synthesizing bioactive compounds that can enhance product stability and efficacy. Its unique structural characteristics make it suitable for various applications ranging from food additives to skincare formulations.

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Glycosylation model | Facilitates understanding of glycosyltransferase mechanisms |

| Biology | Cell recognition | Influences signaling pathways critical for immune responses |

| Medicine | Vaccine development | Enhances immune responses against pathogens |

| Industry | Functional ingredients | Used in food and cosmetics for health benefits |

作用机制

The mechanism of action of Alpha-Tetrasaccharide involves its interaction with specific molecular targets, such as glycosyltransferases and glycosidases. These enzymes facilitate the addition or removal of monosaccharide units, thereby modulating the structure and function of glycoconjugates. The pathways involved in these processes include glycosylation and deglycosylation, which are essential for various biological functions .

相似化合物的比较

Beta-Tetrasaccharide: Similar in structure but differs in the configuration of the glycosidic bonds.

Heparin Tetrasaccharide: Contains sulfate groups and is involved in anticoagulant activity.

Chondroitin Sulfate Tetrasaccharide: Found in cartilage and involved in maintaining structural integrity

Uniqueness: Alpha-Tetrasaccharide is unique due to its specific glycosidic linkages and its role in various biological processes.

生物活性

Alpha-tetrasaccharide (A-tetra) is a specific human milk oligosaccharide (HMO) that has garnered attention for its potential biological activities, particularly in relation to infant health and cognitive development. This article explores the biological activity of A-tetra, focusing on its synthesis, functional roles, and implications for health based on diverse research findings.

Structure and Synthesis

This compound is characterized by its unique structure, which is influenced by the genetic background of the mother. It is primarily found in the milk of women with blood type A, suggesting a genetic polymorphism that affects its presence. The synthesis of A-tetra typically involves complex enzymatic pathways that can be replicated through chemo-enzymatic methods, allowing for the production of this oligosaccharide in the laboratory setting .

Immunological Effects

A-tetra has been shown to exhibit immunomodulatory properties. Research indicates that HMOs, including A-tetra, can influence gut microbiota composition and enhance immune responses in infants. This is particularly important as it may help protect against gastrointestinal infections and promote overall gut health .

Cognitive Development

Recent studies have highlighted a positive association between the presence of A-tetra in human milk and cognitive development in infants. Specifically, higher concentrations of A-tetra are correlated with improved language development outcomes. In a study involving 99 mother-child dyads, significant associations were found between A-tetra presence and receptive and expressive language scores in children under 25 months .

Study 1: Language Development

In a cohort study examining the effects of HMOs on language development, researchers found that infants consuming A-tetra-rich milk showed enhanced language skills compared to those without it. The study reported an effect size of 13.12 for overall cognitive development associated with A-tetra presence, indicating its potential role as a crucial factor in early childhood development .

Study 2: Immune Response

Another investigation focused on the immunological impact of A-tetra. Infants who were exclusively breastfed with A-tetra present demonstrated lower incidences of gastrointestinal infections compared to those who received formula without HMOs. This suggests that A-tetra may play a protective role in early life by modulating immune responses .

Data Summary

| Study | Focus | Findings | Reference |

|---|---|---|---|

| Study 1 | Language Development | Positive correlation between A-tetra and language scores | |

| Study 2 | Immune Response | Lower infection rates in breastfed infants with A-tetra |

The biological activity of A-tetra is thought to be mediated through several mechanisms:

- Prebiotic Effects : A-tetra serves as a prebiotic, promoting the growth of beneficial gut bacteria such as Bifidobacteria.

- Immune Modulation : It enhances the immune response by influencing cytokine production and promoting gut barrier integrity.

- Cognitive Support : By supporting gut health, A-tetra indirectly contributes to cognitive functions through improved nutrient absorption and reduced inflammation.

属性

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-[(2R,3S,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO20/c1-7-14(35)19(40)20(41)25(42-7)47-23-22(46-24-13(27-8(2)32)18(39)16(37)11(5-30)43-24)17(38)12(6-31)44-26(23)45-21(10(34)4-29)15(36)9(33)3-28/h3,7,9-26,29-31,33-41H,4-6H2,1-2H3,(H,27,32)/t7-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20-,21+,22-,23+,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJLMAWPOOWMRF-BFJQYDNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(C=O)O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045128 | |

| Record name | A-Tetrasaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

691.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alpha-Tetrasaccharide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

59957-92-5 | |

| Record name | O-2-(Acetylamino)-2-deoxy-α-D-galactopyranosyl-(1→3)-O-[6-deoxy-α-L-galactopyranosyl-(1→2)]-O-β-D-galactopyranosyl-(1→4)-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59957-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | A-Tetrasaccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-Tetrasaccharide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。